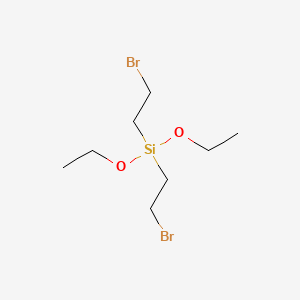
1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by its unique structure, which includes a naphthalenedione core with a 4-methyl-3-pentenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthoquinone derivatives.
Alkylation: The naphthoquinone core undergoes alkylation with a suitable alkylating agent, such as 4-methyl-3-pentenyl halide, under basic conditions.
Hydrogenation: The resulting product is then subjected to hydrogenation to reduce the double bonds in the side chain, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to generate reactive oxygen species (ROS).
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer and antimicrobial therapies. The molecular targets and pathways involved include mitochondrial electron transport chains and various redox-sensitive signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced redox activity.
2-Methyl-1,4-naphthoquinone: A methylated derivative with similar biological properties.
Uniqueness
1,4-Naphthalenedione, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is unique due to its specific side chain, which imparts distinct chemical and biological properties. The presence of the 4-methyl-3-pentenyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
177327-04-7 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O2/c1-11(2)4-3-5-12-6-7-13-14(10-12)16(18)9-8-15(13)17/h4,6,8-9H,3,5,7,10H2,1-2H3 |
Clé InChI |
ZSZWLHLIALYGGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CCC2=C(C1)C(=O)C=CC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)


![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)


![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)

![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)

